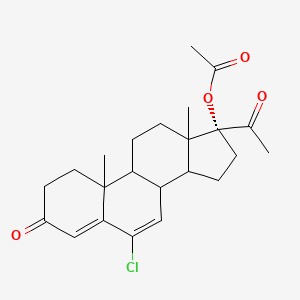

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate

Description

Properties

Molecular Formula |

C23H29ClO4 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

[(17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21?,22?,23-/m0/s1 |

InChI Key |

QMBJSIBWORFWQT-FCULIJFESA-N |

Isomeric SMILES |

CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening and Chlorination

A widely documented method involves the epoxide ring-opening of 9β,11β-epoxy-17α-hydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (6 ) followed by chlorination. The process begins with 6 treated with acetic anhydride and potassium acetate in N,N-dimethylacetamide (DMAC) to form a 21-acetoxy intermediate. Subsequent bromination with HBr in acetic acid yields a 9α-bromo derivative, which undergoes reductive elimination using CrCl₃·6H₂O, Zn dust, and thioglycolic acid to introduce the 6-chloro moiety.

Key Reaction Conditions:

Dehydrohalogenation of Chlormadinone Acetate

Chlormadinone acetate (17α-acetoxy-6-chloro-4-pregnene-3,20-dione) serves as a precursor. Treatment with dichlorodicyanoquinone (DDQ) in dioxane induces dehydrogenation at the 6,7-position, forming the 4,6-diene system. This method is scalable and avoids harsh acidic conditions.

Optimization Notes:

-

Solvent: Dioxane or toluene.

Industrial-Scale Synthesis

Multi-Gram Preparation

A multi-gram synthesis route starts with 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM ). The sequence includes:

-

Deprotection: Acidic removal of the 11,12-epoxide using HBr in acetic acid.

-

Chlorination: Introduction of chlorine at C21 via LiCl in DMF.

Process Metrics:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Deprotection | HBr/AcOH | 0–25°C | 95 |

| Chlorination | LiCl/DMF | 25°C | 92 |

| Acylation | Ac₂O/pyridine | 25°C | 89 |

Catalytic Dehydrogenation

Catalytic dehydrogenation using DDQ or chloranil is critical for forming the Δ⁴,⁶ diene system. For example, refluxing chlormadinone acetate with DDQ in dioxane achieves complete dehydrogenation within 5 hours.

Advantages:

Alternative Methodologies

Bromine Azide Addition-Elimination

Bromine azide (BrN₃) adds to the Δ⁶ double bond of 3,20-dioxopregna-4,6-dien-17α-yl acetate, forming a 7α-azido-6β-bromo intermediate. Subsequent elimination with tetramethylammonium fluoride generates the target compound with >90% regioselectivity.

Reaction Scheme:

Microbial Transformation

Rhizopus arrhizus catalyzes the 11α-hydroxylation of progesterone derivatives, enabling stereoselective synthesis. While less common for this compound, microbial methods offer greener alternatives for related steroids.

Analytical Validation

Purity and Characterization

-

HPLC: Reverse-phase C18 columns with acetonitrile/water (90:10, pH 5.0) resolve the compound from impurities.

-

¹H-NMR: Key signals include δ 6.55 (C4-H), 2.17 (OCOCH₃), and 0.90 (16α-CH₃).

Challenges and Optimization

Byproduct Formation

Chemical Reactions Analysis

Oxidation Reactions

The compound’s 4,6-diene system and ketone groups are primary targets for oxidation.

-

Key Insight : The conjugated diene undergoes epoxidation under mild oxidative conditions, forming a 4,5-epoxide intermediate. Stronger oxidants like CrO<sub>3</sub> fail to modify the ketones due to their stability .

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone system is achievable with specific reagents.

-

Notable Finding : NaBH<sub>4</sub> preferentially reduces the dienone system via 1,4-conjugate addition, while LiAlH<sub>4</sub> reduces both ketones to alcohols .

Substitution Reactions

The C6 chloro group and C17 acetate are key sites for nucleophilic substitution.

| Reagent/Conditions | Reaction Site | Major Product(s) | Byproducts | Reference |

|---|---|---|---|---|

| NaOH (aq., reflux) | C17 acetate | 17-Hydroxy derivative | Acetic acid | |

| NH<sub>3</sub> (MeOH) | C6 chloro | 6-Amino derivative | HCl |

-

Mechanistic Detail : The C6 chloro group undergoes S<sub>N</sub>2 displacement with ammonia, yielding a 6-amino analog . Hydrolysis of the C17 acetate under basic conditions regenerates the 17β-hydroxyl group .

Halogenation and Azide Additions

Electrophilic halogenation and azide conjugate additions are well-documented.

-

Stereochemical Note : Bromine azide adds anti to the diene, producing a 7α-azido-6β-bromo product, while chlorine yields syn-dichlorination .

Acylation and Esterification

The C17 hydroxyl group (post-hydrolysis) can be reacetylated or modified.

Thermal and Photochemical Reactions

Scientific Research Applications

Hormonal Therapies

Progestogen Activity:

Chlormadinone acetate acts as a progestogen, which means it mimics the effects of progesterone in the body. It is utilized in various hormonal contraceptives and hormone replacement therapies (HRT) for women. Its ability to regulate menstrual cycles and manage symptoms associated with menopause makes it an essential component in these therapies .

Androgen Receptor Antagonism:

As an androgen receptor antagonist, chlormadinone acetate is effective in treating conditions influenced by androgens, such as hirsutism (excessive hair growth) and acne. By blocking androgen receptors, it reduces the effects of male hormones in females .

Treatment of Androgen-Dependent Conditions

Chlormadinone acetate has shown efficacy in managing androgen-dependent skin conditions. Clinical studies have demonstrated its effectiveness in treating acne vulgaris and seborrhea when combined with estrogen in contraceptive formulations. This combination not only prevents pregnancy but also addresses skin issues related to hormonal imbalances .

Cancer Treatment

Prostate Cancer:

Research indicates that chlormadinone acetate may play a role in prostate cancer management due to its anti-androgenic effects. It has been used as part of combination therapy to reduce testosterone levels, which can slow the progression of hormone-sensitive tumors .

Uterine Fibroids:

Recent studies have explored the use of chlormadinone acetate for treating uterine fibroids by leveraging its ability to antagonize androgen receptors. This application is particularly promising for patients seeking non-surgical options for managing fibroid symptoms .

Fertility Treatments

Chlormadinone acetate is also utilized in fertility treatments where hormonal regulation is necessary. It helps create a more favorable environment for implantation by stabilizing the endometrial lining through its progestogenic activity .

Side Effects and Considerations

While chlormadinone acetate has numerous therapeutic benefits, it is essential to consider potential side effects such as weight changes, mood alterations, and liver function impacts. Regular monitoring is recommended for patients undergoing treatment with this compound to mitigate adverse effects .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the modulation of gene expression and subsequent biological effects. It primarily targets pathways involved in hormone regulation and cellular proliferation .

Comparison with Similar Compounds

Research Insights

- Molecular Docking Studies : Substituents at C6 and C17 (e.g., chloro, methyl, acetate) dictate binding to the PR ligand-binding domain. Chloro groups induce conformational changes that stabilize PR interactions .

Biological Activity

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate, commonly known as chlormadinone acetate (CMA), is a synthetic progestin with significant biological activity. This compound is primarily used in hormonal therapies and exhibits a range of pharmacological effects, including anti-inflammatory, antitumor, and contraceptive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Chlormadinone acetate has the molecular formula C23H29ClO4. Its structure features a chlorinated steroid backbone with two carbonyl groups at positions 3 and 20, contributing to its unique biological properties.

CMA exerts its biological effects primarily through interactions with the progesterone receptor (PR). The binding affinity of CMA to PR allows it to modulate gene expression involved in reproductive processes.

Key Mechanisms:

- Progesterone Receptor Agonism: CMA mimics natural progesterone, influencing reproductive functions and menstrual cycle regulation.

- Inhibition of Gonadotropin Secretion: It reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thus preventing ovulation.

- Anti-inflammatory Effects: CMA has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in conditions like endometriosis.

Pharmacokinetics

CMA has a biological half-life ranging from 34 to 38 hours after administration, indicating prolonged activity in the body. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that contribute to its pharmacological profile.

| Parameter | Value |

|---|---|

| Molecular Weight | 406.93 g/mol |

| Half-Life | 34-38 hours |

| Metabolism | Hepatic |

| Primary Metabolites | 2α-hydroxy and 3β-hydroxy metabolites |

Biological Activities

CMA exhibits several biological activities beyond its role as a contraceptive agent:

-

Antitumor Activity:

- Studies have indicated that CMA may inhibit the proliferation of certain cancer cell lines, particularly those sensitive to hormonal modulation.

- In vitro studies demonstrated that CMA can induce apoptosis in breast cancer cells by activating specific signaling pathways.

-

Anti-inflammatory Properties:

- CMA's ability to suppress inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Research shows that CMA effectively reduces inflammation in animal models of arthritis.

-

Antimicrobial Effects:

- Some studies suggest that CMA has antimicrobial properties against various pathogens, although further research is needed to establish clinical relevance.

Case Studies

Several clinical trials and studies have assessed the efficacy and safety of CMA:

- Contraceptive Efficacy: A study involving women using CMA as part of a combined oral contraceptive demonstrated a high efficacy rate (over 99%) in preventing pregnancy.

- Endometriosis Treatment: In patients with endometriosis, CMA significantly reduced pain scores and lesion size compared to placebo controls over a six-month treatment period.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate?

- Methodology :

- Spectroscopic Techniques : Use infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl groups at 3- and 20-positions, acetate ester) via characteristic absorption bands (e.g., ~1740 cm⁻¹ for ester C=O) .

- Mass Spectrometry (MS) : Employ high-resolution MS to determine molecular weight (404.93 g/mol for C₂₃H₂₉ClO₄) and fragmentation patterns. Look for chlorine isotopic signatures (e.g., M+2 peak at ~1/3 intensity of M+) .

- UV Spectroscopy : Analyze conjugated diene systems (4,6-diene structure) with λmax ~240 nm due to π→π* transitions .

- Purity Assessment : Combine HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities against reference standards (e.g., EP/Pharmaeuropa impurity profiles) .

Q. How can researchers differentiate 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate from structurally related progestins (e.g., megestrol acetate)?

- Methodology :

- Chromatographic Separation : Optimize HPLC or UPLC methods using chiral columns to resolve compounds with minor structural differences (e.g., methyl vs. chloro substituents at C6) .

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra. Key differences include chemical shifts for C6 substituents (chloro vs. methyl) and diene geometry (e.g., δ 5.7–6.3 ppm for conjugated dienes) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., 17α-acetate orientation) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-Validation : Compare data from multiple techniques (e.g., IR, MS, NMR) to identify inconsistencies. For example, unexpected UV absorbance may indicate photodegradation products .

- Isotopic Labeling : Use deuterated solvents or synthetic analogs (e.g., ¹³C-labeled acetate) to isolate spectral contributions from specific functional groups .

- Computational Modeling : Perform DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. How should researchers design impurity profiling studies for 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate?

- Methodology :

- Reference Standards : Use EP/Pharmaeuropa impurity standards (e.g., 6-chloro-1a-(chloromethyl)-3,20-dioxopregna-4,6-dien-17-yl acetate, CAS 13698-49-2) to identify and quantify degradation products .

- Stress Testing : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor via LC-MS for novel impurities .

- Quantitative NMR (qNMR) : Validate impurity levels using ¹H qNMR with internal standards (e.g., maleic acid) for absolute quantification .

Q. What pharmacological models are suitable for evaluating the progestogenic activity of this compound?

- Methodology :

- In Vitro Assays : Use progesterone receptor (PR) binding assays (e.g., competitive radioligand displacement) to measure affinity relative to reference ligands (e.g., progesterone) .

- In Vivo Models : Administer the compound to ovariectomized rodents and assess endometrial proliferation or ovulation inhibition, comparing efficacy to chlormadinone acetate .

- Transcriptional Activation : Employ reporter gene assays (e.g., PR-responsive luciferase constructs in HeLa cells) to quantify agonist/antagonist activity .

Q. How can stability studies be optimized for 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate in formulation development?

- Methodology :

- Forced Degradation : Test solubility in excipients (e.g., polyethylene glycol) under accelerated conditions (40°C/75% RH) to identify instability triggers .

- Solid-State Analysis : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to monitor polymorphic transitions affecting bioavailability .

- Degradation Kinetics : Apply Arrhenius modeling to predict shelf-life based on activation energy (Ea) of key degradation pathways (e.g., hydrolysis of acetate ester) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.